Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
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Overview
Description
Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C24H45NO4S. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its ability to lower the surface tension of liquids, making it useful in formulations requiring emulsification, dispersion, and wetting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulfonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions include:
Sulfonation: Dinonylbenzene is reacted with sulfur trioxide or oleum to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.
Industrial Production Methods
In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): Used for the sulfonation step to ensure thorough mixing and consistent reaction conditions.
Neutralization Tanks: Where the sulfonic acid is neutralized with ammonium hydroxide under controlled pH conditions.
Chemical Reactions Analysis
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the dispersion of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of hydrophobic substances. At the molecular level, it forms micelles, with the hydrophobic tails interacting with non-polar substances and the hydrophilic head groups interacting with water. This property is crucial in applications such as emulsification and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different ionic characteristics.
Ammonium lauryl sulfate: A surfactant used in personal care products with a shorter alkyl chain.
Sodium xylene sulfonate: Used as a hydrotrope to enhance the solubility of other compounds.
Uniqueness
Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and ammonium counterion, which provide distinct solubility and surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in industrial and research applications.
Properties
CAS No. |
93919-48-3 |
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Molecular Formula |
C24H42O4S.H3N C24H45NO4S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
InChI Key |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
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